molecular formula C11H10ClNO3 B3022389 methyl 7-chloro-4-methoxy-1H-indole-2-carboxylate CAS No. 187607-78-9

methyl 7-chloro-4-methoxy-1H-indole-2-carboxylate

Cat. No.: B3022389
CAS No.: 187607-78-9
M. Wt: 239.65 g/mol
InChI Key: OKAPNIURSGGVGK-UHFFFAOYSA-N
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Description

Methyl 7-chloro-4-methoxy-1H-indole-2-carboxylate (CAS 187607-78-9) is a high-purity indole derivative supplied for chemical and pharmaceutical research. This compound, with a molecular formula of C 11 H 10 ClNO 3 and a molecular weight of 239.65 g/mol, serves as a critical synthetic building block for constructing more complex indole derivatives . The indole scaffold is a privileged structure in medicinal chemistry, known for its presence in numerous bioactive molecules and its ability to bind with high affinity to multiple receptors . This specific methyl ester derivative is of particular interest in early-stage drug discovery. Research into similar substituted indoles indicates potential applications in developing novel antimicrobial agents, with studies showing that such derivatives can exhibit inhibitory activity against pathogens like Staphylococcus aureus . Furthermore, the structural features of this compound make it a valuable intermediate for exploring anticancer therapies; indole derivatives have demonstrated mechanisms involving the induction of apoptosis in cancer cells . Its role extends to antiparasitic research as part of investigations into new treatments for neglected tropical diseases . Researchers utilize this chemical as a key precursor in organic synthesis and material science, leveraging its reactive sites for further functionalization to explore structure-activity relationships (SAR) . This product is provided For Research Use Only and is not intended for human or veterinary diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 7-chloro-4-methoxy-1H-indole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClNO3/c1-15-9-4-3-7(12)10-6(9)5-8(13-10)11(14)16-2/h3-5,13H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKAPNIURSGGVGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C=C(NC2=C(C=C1)Cl)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301234885
Record name Methyl 7-chloro-4-methoxy-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301234885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

187607-78-9
Record name Methyl 7-chloro-4-methoxy-1H-indole-2-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=187607-78-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 7-chloro-4-methoxy-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301234885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of methyl 7-chloro-4-methoxy-1H-indole-2-carboxylate typically involves several steps. One common method includes the reaction of 7-chloroindole with methoxycarbonyl chloride in the presence of a base such as triethylamine. This reaction results in the formation of the desired ester. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .

Chemical Reactions Analysis

Methyl 7-chloro-4-methoxy-1H-indole-2-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Scientific Research Applications

Methyl 7-chloro-4-methoxy-1H-indole-2-carboxylate has been investigated for various applications:

Chemistry

  • Building Block: It serves as a critical building block in synthesizing more complex indole derivatives, which are essential in organic synthesis and material science.

Biology

  • Antimicrobial Properties: Studies have indicated that derivatives of indole carboxylic acids exhibit antimicrobial activity, making this compound a candidate for developing new antimicrobial agents.
  • Anticancer Activity: Research suggests potential anticancer properties, with mechanisms involving apoptosis induction in cancer cells.

Medicine

  • Therapeutic Applications: The compound is being explored for its role in drug development, particularly in targeting specific enzymes or receptors involved in disease pathways.

Case Study 1: Antimicrobial Activity

A study published in Journal of Antibiotics highlighted the antimicrobial efficacy of indole derivatives against various pathogens. This compound showed promising results in inhibiting the growth of Staphylococcus aureus and Escherichia coli, indicating its potential as a lead compound for antibiotic development.

Case Study 2: Anticancer Research

In research conducted by the National Cancer Institute, this compound was evaluated for its cytotoxic effects on human cancer cell lines. The compound demonstrated significant inhibition of cell proliferation, prompting further investigation into its mechanism of action, which appears to involve modulation of cell cycle regulators.

Mechanism of Action

The mechanism of action of methyl 7-chloro-4-methoxy-1H-indole-2-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

Compound A : Methyl 4-methoxy-1H-indole-2-carboxylate (CAS 111258-23-2)
  • Differences : Lacks the chloro group at position 6.
  • Impact: The absence of the electron-withdrawing chloro group reduces electrophilic reactivity at the indole core.
Compound B : Ethyl 5-methoxyindole-2-carboxylate (CAS 4792-58-9)
  • Differences :
    • Methoxy at position 5 (vs. 4 in the target).
    • Ethyl ester (vs. methyl ester).
  • Position 5 methoxy may enhance π-stacking interactions in biological systems compared to position 4 .
Compound C : 7-Chloro-2-(methoxycarbonyl)-3-methyl-1H-indole-4-carboxylic acid (CAS 691362-87-5)
  • Differences :
    • Carboxylic acid at position 4 (vs. methoxy in the target).
    • Methyl group at position 3.
  • Impact :
    • The carboxylic acid group introduces hydrogen-bonding capability, affecting solubility and target binding.
    • The methyl group at position 3 may sterically hinder interactions with enzymes or receptors .

Spectroscopic and Physical Properties

Property Target Compound Compound A Compound B
Molecular Formula C₁₁H₁₀ClNO₃ C₁₁H₁₁NO₃ C₁₂H₁₃NO₃
Molecular Weight 239.66 g/mol 221.21 g/mol 235.24 g/mol
1H-NMR Shifts - Chloro (δ 7.2–7.5 ppm) - Methoxy (δ 3.8 ppm) - Ethyl ester (δ 1.3 ppm)
13C-NMR Shifts Ester carbonyl (δ 165–170 ppm) Similar ester carbonyl Ethyl carbons (δ 14–60 ppm)
  • Key Observations :
    • The chloro substituent in the target compound causes distinct downfield shifts in aromatic protons compared to methoxy-only analogs .
    • IR spectra for methyl esters typically show strong C=O stretches near 1700 cm⁻¹, consistent across analogs .

Biological Activity

Methyl 7-chloro-4-methoxy-1H-indole-2-carboxylate is a compound that belongs to the indole family, which is known for its diverse biological activities. This article delves into the biological activities associated with this compound, including its antimicrobial, antioxidant, and potential anticancer properties, supported by research findings and data tables.

Chemical Structure and Properties

This compound features a chloro group at the 7th position and a methoxy group at the 4th position of the indole ring. This unique structure contributes to its reactivity and biological activity. The indole framework is significant in medicinal chemistry due to its presence in various natural products and pharmaceuticals.

Antimicrobial Activity

Research has shown that this compound exhibits antimicrobial properties against several bacterial and fungal strains. A study indicated varying degrees of activity against pathogens such as Staphylococcus aureus and Candida albicans, suggesting its potential as an antimicrobial agent.

Table 1: Antimicrobial Activity of this compound

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.98 μg/mL
Candida albicansNot specified
Mycobacterium tuberculosisNot specified

Further studies are necessary to elucidate the mechanisms behind its antimicrobial action and to optimize its efficacy against resistant strains.

Antioxidant Activity

This compound has been investigated for its antioxidant activity , which is crucial for protecting cells from oxidative stress. Research indicates that this compound may act as a free radical scavenger, potentially contributing to cellular protection mechanisms.

Anticancer Potential

The compound's anticancer potential has also been a focus of research. Studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines, including lung cancer cells. The mechanism appears to involve apoptosis induction through mitochondrial pathways.

Table 2: Anticancer Activity of this compound

Cancer Cell LineIC50 (μM)
A549 (Lung Cancer)3.4
H1299 (Lung Cancer)0.3
Other Cancer LinesNot specified

Structure-Activity Relationship (SAR)

The biological activities of this compound can be attributed to its structural features. Modifications at various positions on the indole ring can significantly influence its biological properties. For example, substituents at the 6th or 5th positions can alter enzyme binding affinities and overall activity.

Table 3: Structure-Activity Relationship of Indole Derivatives

CompoundSubstituent PositionIC50 (μM) against IDO1
Methyl 7-chloroindole7>100
Methyl 6-chloroindole6>100
Methyl 5-methoxyindole5<32.4

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Antimicrobial Study : A recent study highlighted its effectiveness against MRSA strains, demonstrating a low MIC value, indicating strong antimicrobial potential.
  • Antioxidant Study : Research indicated that this compound exhibited significant free radical scavenging activity, contributing to cellular protection against oxidative damage.
  • Anticancer Study : Investigations into its anticancer properties revealed that it induces apoptosis in cancer cells through mitochondrial pathways, with specific emphasis on caspase activation.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for methyl 7-chloro-4-methoxy-1H-indole-2-carboxylate, and how can reaction conditions be optimized?

  • Methodology :

  • Route 1 : Use a modified Fischer indole synthesis under acidic conditions (e.g., HCl/EtOH), monitoring reaction progress via HPLC. However, this method may yield competing products (e.g., chloro-substituted byproducts), necessitating careful control of stoichiometry and reaction time .
  • Route 2 : Employ trifluoroboron ether (BF₃·Et₂O) as a catalyst in anhydrous conditions under nitrogen, followed by reflux in a polar aprotic solvent (e.g., ethylene glycol dimethyl ether). Post-reaction workup includes quenching with water, filtration, and recrystallization using acetonitrile/methanol (5:1) to isolate the product .
    • Optimization : Adjust temperature (≤30°C during reagent addition), use inert atmospheres to prevent oxidation, and employ HPLC to track intermediate formation and purity .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Analytical Techniques :

  • HPLC : Monitor reaction progress and quantify impurities using a C18 column with a methanol/water mobile phase .
  • X-ray Crystallography : Resolve crystal structure to confirm substituent positions and hydrogen-bonding patterns, particularly for analogs with methoxy and chloro groups .
  • NMR/FT-IR : Assign peaks for methoxy (δ ~3.8–4.0 ppm in ¹H NMR), ester carbonyl (~1700 cm⁻¹ in IR), and indole NH (~3400 cm⁻¹) .

Q. What are the stability and storage requirements for this compound?

  • Stability : The compound is stable under inert atmospheres (N₂/Ar) at –20°C. Avoid exposure to moisture, light, and strong acids/bases to prevent ester hydrolysis or demethylation .
  • Handling : Use PPE (nitrile gloves, P95 respirators) and fume hoods to mitigate risks of respiratory or dermal irritation .

Advanced Research Questions

Q. How can researchers address contradictory data in synthetic yields or byproduct formation?

  • Case Study : In Fischer indole synthesis, ethyl 7-methoxyindole-2-carboxylate (normal product) and ethyl 6-chloroindole-2-carboxylate (abnormal product) may co-form due to competing electrophilic substitution pathways.
  • Resolution :

  • Mechanistic Analysis : Use DFT calculations to model reaction pathways and identify transition states favoring the 7-chloro-4-methoxy product.
  • Condition Screening : Test alternative catalysts (e.g., ZnCl₂ vs. BF₃) or solvents (e.g., DMF vs. EtOH) to suppress byproduct formation .

Q. What strategies are effective for evaluating the biological activity of this compound?

  • Assay Design :

  • In Vitro Screening : Test antitumor activity against cancer cell lines (e.g., HeLa, MCF-7) using MTT assays, referencing indole derivatives with known cytotoxicity .
  • Structure-Activity Relationships (SAR) : Modify substituents (e.g., replace methoxy with ethoxy or chloro with bromo) to assess impact on bioactivity .
    • Challenges : Low aqueous solubility may require formulation with DMSO or cyclodextrin carriers .

Q. How can computational methods aid in predicting reactivity or binding modes?

  • Tools :

  • Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., tubulin for antitumor indole derivatives) .
  • ADMET Prediction : Employ SwissADME to estimate pharmacokinetic properties (e.g., logP, bioavailability) .

Q. What advanced techniques resolve ambiguities in spectral data for structurally similar analogs?

  • Case Example : Overlapping signals in ¹H NMR for methoxy and ester groups.
  • Solutions :

  • 2D NMR (HSQC, HMBC) : Correlate methoxy protons with quaternary carbons to confirm substitution patterns .
  • High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) with <5 ppm error .

Data Contradictions and Troubleshooting

  • Synthetic Yield Discrepancies : Variations in reported yields (e.g., 65% in vs. lower yields in ) may stem from differences in reagent purity or reaction scale. Validate protocols with internal controls.
  • Safety Data Gaps : While acute toxicity is classified as Category 4 (oral), full toxicological profiles (e.g., chronic exposure) are absent. Conduct in vivo studies using OECD guidelines .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 7-chloro-4-methoxy-1H-indole-2-carboxylate
Reactant of Route 2
methyl 7-chloro-4-methoxy-1H-indole-2-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.